REACTION_CXSMILES
|
Cl.[OH:2][C:3]1[CH:8]=[C:7]([CH2:9][CH:10]([C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[C:14]([OH:19])[CH:13]=2)O)[O:6][C:5](=[O:20])[CH:4]=1.O1CCCC1.C1(C)C=CC=CC=1.C(OCC)=O.CO>C(O)=O>[OH:19][C:14]1[CH:13]=[C:12]([CH:10]=[CH:9][C:7]2[O:6][C:5](=[O:20])[CH:4]=[C:3]([OH:2])[CH:8]=2)[CH:17]=[CH:16][C:15]=1[OH:18] |f:3.4.5|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
4-hydroxy-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-2H-pyran-2-one
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(OC(=C1)CC(O)C1=CC(=C(C=C1)O)O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
toluene ethyl formate methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.C(=O)OCC.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting clear solution was heated for 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
under reflux until it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulphate the solution
|
Type
|
CUSTOM
|
Details
|
was strongly evaporated (residual volume ca. 50 ml) and it
|
Type
|
CUSTOM
|
Details
|
was crystallized
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1O)C=CC1=CC(=CC(O1)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[OH:2][C:3]1[CH:8]=[C:7]([CH2:9][CH:10]([C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[C:14]([OH:19])[CH:13]=2)O)[O:6][C:5](=[O:20])[CH:4]=1.O1CCCC1.C1(C)C=CC=CC=1.C(OCC)=O.CO>C(O)=O>[OH:19][C:14]1[CH:13]=[C:12]([CH:10]=[CH:9][C:7]2[O:6][C:5](=[O:20])[CH:4]=[C:3]([OH:2])[CH:8]=2)[CH:17]=[CH:16][C:15]=1[OH:18] |f:3.4.5|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
4-hydroxy-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-2H-pyran-2-one
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(OC(=C1)CC(O)C1=CC(=C(C=C1)O)O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
toluene ethyl formate methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.C(=O)OCC.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting clear solution was heated for 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
under reflux until it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulphate the solution
|
Type
|
CUSTOM
|
Details
|
was strongly evaporated (residual volume ca. 50 ml) and it
|
Type
|
CUSTOM
|
Details
|
was crystallized
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1O)C=CC1=CC(=CC(O1)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |